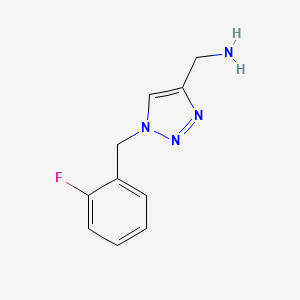

(1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine

Description

(1-(2-Fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine is a triazole-based compound featuring a 2-fluorobenzyl substituent at the N1 position of the triazole ring and a methanamine group at the C4 position. Notably, it has been used in the synthesis of chromen-2-one derivatives (e.g., compound 8w in ) and hybrid tetrazolyl-triazole compounds (e.g., 13m in ).

Properties

IUPAC Name |

[1-[(2-fluorophenyl)methyl]triazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN4/c11-10-4-2-1-3-8(10)6-15-7-9(5-12)13-14-15/h1-4,7H,5-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRVOGMNUJKNIEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C(N=N2)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Fluorobenzyl Azide

- 2-Fluorobenzyl bromide is reacted with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- The reaction proceeds via nucleophilic substitution (S_N2), yielding 2-fluorobenzyl azide.

- The azide is typically used without purification in the subsequent step due to its instability.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- Propargylamine is combined with 2-fluorobenzyl azide in a suitable solvent (methanol is preferred for optimal yield).

- Copper sulfate pentahydrate and sodium ascorbate are added to generate the active Cu(I) catalyst in situ.

- The reaction is stirred at room temperature or slightly elevated temperature for 12–24 hours.

- The CuAAC reaction forms the 1,2,3-triazole ring, linking the 2-fluorobenzyl group and the methanamine moiety.

Workup and Purification

- After completion, the reaction mixture is diluted with water and extracted with an organic solvent such as dichloromethane (DCM).

- The organic layer is washed with aqueous sodium bicarbonate and brine, dried over sodium sulfate, and concentrated under reduced pressure.

- The crude product is purified by column chromatography or recrystallization.

Research Findings on Reaction Conditions and Yields

The efficiency of the synthesis is influenced by solvent choice, reagent ratios, and reaction conditions. A key study involving a related multicomponent reaction system provides insights applicable to this compound's preparation:

| Entry | Solvent | Yield (%) | Notes |

|---|---|---|---|

| 1 | Methanol (1 M) | 58 | Optimal solvent providing good solubility and reaction rate |

| 2 | Glycerol (1 M) | 11 | Poor stirring due to viscosity, low yield |

| 3 | t-Butanol:Water (1:1) | 15 | Moderate yield but mechanical stirring issues |

| 4 | 2,2,2-Trifluoroethanol (TFE) (1 M) | Not detected | CuAAC reaction inhibited in this solvent |

Table 1: Effect of Solvent on Yield of Triazole Formation in Related Multicomponent Reactions

The highest yields are typically obtained in methanol under mild conditions. The presence of electron-withdrawing groups such as fluorine in the ortho position of the benzyl moiety enhances the reaction efficiency, likely due to electronic effects favoring azide formation and cycloaddition.

Alternative Synthetic Routes and Multicomponent Reactions

Recent advances in multicomponent reactions (MCRs) offer streamlined routes to triazole derivatives:

- One-Pot Six-Component Reaction : Combines aldehydes, azidotrimethylsilane, isocyanides, sodium azide, benzyl bromides, and propargylamine in a cascade process involving Ugi-azide reaction, nucleophilic substitution, and CuAAC to yield complex triazole hybrids.

- This approach provides operational simplicity and structural diversity but may yield moderate isolated yields (22–58%).

Summary of Preparation Methods

| Step | Description | Key Parameters/Notes |

|---|---|---|

| Azide formation | 2-Fluorobenzyl bromide + NaN3 → 2-fluorobenzyl azide | S_N2 reaction, polar aprotic solvent, room temp |

| CuAAC reaction | 2-Fluorobenzyl azide + propargylamine + Cu catalyst | Methanol solvent, CuSO4 + sodium ascorbate, 12–24 h |

| Workup and purification | Extraction, washing, drying, chromatography | Standard organic purification techniques |

Chemical Reactions Analysis

Types of Reactions

(1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can be used to modify the triazole ring or the fluorobenzyl group.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution could introduce various functional groups like alkyl, aryl, or halogen groups.

Scientific Research Applications

(1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: This compound may serve as a probe or ligand in biochemical assays.

Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action for (1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing their activity through binding interactions. The fluorobenzyl group could enhance binding affinity or selectivity.

Comparison with Similar Compounds

Structural Modifications

Substituents on the triazole ring and benzyl group significantly influence properties:

Key Observations :

- Bromine substituents (e.g., 8t ) increase melting points compared to fluorine analogs.

- Hybrid structures (e.g., 13m ) exhibit lower yields, likely due to increased synthetic complexity.

Physicochemical Properties

Spectroscopic Data

- IR Spectroscopy : The 2-fluorobenzyl group in 8w shows distinct C-F stretching at ~1100 cm⁻¹, whereas nitro groups (e.g., 8v ) absorb near 1520 cm⁻¹ .

- NMR : The methanamine protons in (1-(2-fluorobenzyl)-...) resonate as a singlet near δ 4.0 ppm, while aromatic protons of the benzyl group appear as multiplets .

Thermal Stability

Anticancer Potential

- The piperazine-carbodithioate derivative of (1-(2-fluorobenzyl)-...) demonstrated potent cytotoxicity against HL-60 leukemia cells (IC₅₀: 2.5–3.5 μM), outperforming betulinic acid by 5–7-fold .

- Chromen-2-one derivatives (e.g., 8w ) are under evaluation for their antiproliferative effects, though specific data remain unpublished .

Comparative Bioactivity

Key Insight: Fluorine enhances bioavailability and target binding, contributing to improved potency compared to non-halogenated analogs.

Commercial and Industrial Considerations

- Alternatives : Structurally similar compounds like (1-(2-chloro-4-fluorophenyl)-...) remain available, suggesting halogen diversity impacts commercial viability .

Biological Activity

(1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine is a synthetic compound belonging to the triazole family, characterized by a five-membered ring containing three nitrogen atoms. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Synthesis and Structure

The synthesis of (1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine typically involves a multi-step process:

- Formation of the Triazole Ring : Achieved through a "click chemistry" reaction between an azide and an alkyne.

- Introduction of the Fluorobenzyl Group : Involves nucleophilic substitution using 2-fluorobenzyl bromide.

- Reduction and Functionalization : Final steps may include reduction to introduce the methanamine group.

The biological activity of (1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine can be attributed to its interaction with specific molecular targets. The triazole ring can bind to various enzymes and proteins, potentially inhibiting their activity. The presence of the fluorobenzyl group enhances cell membrane penetration, thereby increasing efficacy against target cells .

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate effectiveness against various bacteria including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for some triazole derivatives range from 20–70 µM against these pathogens . Although specific data for (1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine is limited, its structural similarity suggests potential antimicrobial effects.

Anticancer Activity

The anticancer properties of triazole derivatives have been widely documented. For example:

- A study highlighted that compounds similar to (1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine exhibited cytotoxic effects against various cancer cell lines such as breast cancer (T47D) and glioblastoma (SNB-19) cells .

- The mechanism often involves the induction of apoptosis through pathways involving caspase activation and reactive oxygen species (ROS) generation .

Comparative Analysis

To better understand the unique properties of (1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine, a comparison with similar compounds is essential.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (1-benzyl-1H-1,2,3-triazol-4-yl)methanamine | Structure | Moderate antibacterial activity |

| (1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine | Structure | Anticancer properties noted |

The presence of fluorine in the structure of (1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine is expected to enhance its reactivity and biological interactions compared to its non-fluorinated counterparts.

Case Studies

Several case studies illustrate the biological efficacy of triazole derivatives:

Case Study 1: Antimicrobial Activity

A derivative similar to (1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine was tested against multi-drug resistant strains of bacteria. Results indicated significant inhibition at MIC values lower than those observed for conventional antibiotics like ceftriaxone .

Case Study 2: Anticancer Efficacy

In vitro studies demonstrated that triazole derivatives could induce apoptosis in cancer cell lines through mitochondrial damage and ROS production. This suggests that similar mechanisms may be applicable to (1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine .

Q & A

Q. What are the standard synthetic routes for (1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach. Key steps include:

- Triazole formation : Reaction between a propargylamine derivative and a 2-fluorobenzyl azide under Cu(I) catalysis (e.g., CuSO₄/NaAsc) at 25–50°C .

- Purification : Column chromatography or recrystallization to isolate the product. Yield optimization requires precise stoichiometry and inert conditions. Comparative studies with 3-fluorobenzyl analogs show positional isomerism impacts reaction kinetics .

Q. Which analytical techniques are critical for confirming structural integrity?

- NMR spectroscopy : H and C NMR confirm regioselectivity (1,4-disubstituted triazole) and fluorobenzyl substitution patterns .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and purity.

- HPLC : Monitors reaction progress and quantifies impurities (>95% purity is typical for research-grade material) .

Q. What are the reported biological activities of structurally similar triazole derivatives?

Analogous compounds exhibit:

- Monoamine oxidase (MAO) inhibition : IC₅₀ values range from 0.1–10 µM in vitro, with selectivity for MAO-A/B depending on substituent positioning .

- Antimicrobial activity : MIC values of 2–8 µg/mL against Gram-positive bacteria (e.g., S. aureus) .

- Enzyme inhibition mechanisms : Triazoles engage in hydrogen bonding and π-stacking with target active sites .

Advanced Research Questions

Q. How can regioselectivity in triazole formation be controlled during synthesis?

Regioselectivity (1,4- vs. 1,5-disubstituted triazoles) depends on:

- Catalyst choice : Cu(I) favors 1,4-regioisomers, while Ru(II) catalysts (e.g., Cp*RuCl) yield 1,5-products .

- Alkyne/azide electronic effects : Electron-withdrawing groups on azides enhance CuAAC efficiency. Advanced optimization uses design of experiments (DoE) to balance temperature, solvent polarity, and catalyst loading .

Q. What strategies resolve contradictions in reported bioactivity data for fluorobenzyl-triazole analogs?

Discrepancies often arise from:

- Substituent positioning : 2-fluorobenzyl vs. 3-fluorobenzyl groups alter steric and electronic interactions with biological targets (e.g., MAO-B active site) .

- Assay conditions : Variations in buffer pH, enzyme source, or incubation time affect IC₅₀ values. Meta-analyses using standardized protocols (e.g., OECD guidelines) are recommended .

Q. How can SHELX software improve crystallographic refinement for structural validation?

- SHELXL : Refines X-ray diffraction data to resolve bond lengths/angles with <0.01 Å precision. Key parameters include R-factors (<5%) and displacement ellipsoids for fluorine atoms .

- Twinned data handling : SHELXL’s TWIN/BASF commands correct for crystal twinning, common in fluorinated compounds due to packing irregularities .

Q. What computational methods predict binding affinity for MAO inhibition?

- Molecular docking (AutoDock/Vina) : Simulates ligand-enzyme interactions; triazole NH and fluorobenzyl F form H-bonds with MAO-B residues (e.g., Tyr435) .

- MD simulations : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates robust interactions .

Methodological Guidance

Designing a kinetic assay for MAO inhibition:

- Protocol :

Prepare MAO-A/B isoforms (porcine liver source).

Incubate with substrate (kynuramine) and test compound (0.1–100 µM).

Quantify product (4-hydroxyquinoline) via fluorescence (Ex/Em: 315/380 nm).

- Data analysis : Calculate using Cheng-Prusoff equation and Lineweaver-Burk plots .

Optimizing synthetic yield via DoE:

- Factors : Temperature (25–60°C), catalyst loading (1–10 mol%), solvent (DMF vs. THF).

- Response surface methodology (RSM) : Identifies optimal conditions (e.g., 40°C, 5 mol% Cu(I) in DMF) for >85% yield .

Addressing solubility challenges in biological assays:

- Co-solvents : Use DMSO (<1% v/v) or cyclodextrin inclusion complexes.

- Salt forms : Hydrochloride salts enhance aqueous solubility (e.g., 10 mg/mL in PBS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.